N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-15-6-12-18(13-7-15)23(21,22)19-14-4-5-16-8-10-17(11-9-16)20(2)3/h6-13,19H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRAGWHCOIJSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target compound dissects into two primary components:
- 4-Methylbenzenesulfonyl chloride (intermediate A)
- 3-(4-(Dimethylamino)phenyl)propylamine (intermediate B)
Coupling these intermediates via nucleophilic acyl substitution forms the sulfonamide bond, a hallmark of this structural class.
Intermediate A: Synthesis of 4-Methylbenzenesulfonyl Chloride
Procedure (adapted from US10939684B2 and PMC2969044):
- Chlorosulfonation :
Critical Parameters :
Intermediate B: Synthesis of 3-(4-(Dimethylamino)phenyl)propylamine
Pathway 1: Nitrile Reduction
Michael Addition :
Catalytic Hydrogenation :
Pathway 2: Reductive Amination
Final Coupling Reaction
Optimized Protocol :
- Reagents :
- Intermediate A (1.05 eq)
- Intermediate B (1.0 eq)
- Pyridine (2.5 eq) as HCl scavenger
Conditions :
- Anhydrous DCM, 0°C → RT, 4h
- Workup: 5% HCl wash, NaHCO3 neutralization
Purification :
Key Observations :
Analytical Characterization Data
Spectral Signatures
Process Optimization and Scale-Up Considerations
Critical Quality Attributes
| Parameter | Target | Control Strategy |
|---|---|---|
| Sulfonyl Chloride Purity | >98% (HPLC) | In-process GC monitoring |
| Amine Moisture | <0.5% (KF) | Molecular sieves in reaction vessel |
| Final Product Purity | >99.5% (HPLC) | Gradient elution chromatography |
Comparative Analysis of Synthetic Pathways
Industrial-Scale Manufacturing Recommendations
Reactor Design :
- Glass-lined steel for chlorosulfonation step
- Hastelloy C-276 for amine hydrogenation
Process Analytical Technology :
- FTIR for real-time monitoring of sulfonamide formation
- PATROL® UPLC for in-line purity checks
Regulatory Compliance :
- ICH Q11 guidelines for critical process parameters
- USP <467> residual solvent analysis
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonamide Ring
Fluoro- and Methoxy-Substituted Analogs
- N-(3-(4-(Dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide (CAS 953921-65-8): Molecular Weight: 366.5 g/mol. Key Differences: Introduction of fluorine (electron-withdrawing) and methoxy (electron-donating) groups on the benzenesulfonamide ring. Implications: Fluorine enhances metabolic stability and may influence binding affinity through electronic effects, while the methoxy group increases steric bulk compared to the methyl group in the target compound .
- N-(3-(4-(Dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide (CAS 954060-38-9): Molecular Weight: 336.4 g/mol. Key Differences: A single fluorine atom at the ortho position of the benzenesulfonamide.
Trifluoromethyl-Substituted Analog
- 3-(4-Benzoylphenoxy)-N-(3-((4-(trifluoromethyl)phenyl)sulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide (): Key Differences: Incorporates a trifluoromethyl group (strongly electron-withdrawing) and a quaternary ammonium moiety. The quaternary ammonium group confers permanent positive charge, limiting blood-brain barrier permeability .
Modifications to the Propyl Linker and Aromatic Systems
Brominated and Heterocyclic Analogs
Complex Heterocyclic Derivatives
- 4-(4-Chlorophenyl)-1-((S)-3,4-dihydroxybutyl)-N-(3-(4-methylpiperazin-1-yl)propyl)-1H-pyrrole-2-carboxamide (): Key Differences: Incorporates a pyrrole ring, chlorophenyl group, and piperazine moiety. Implications: The pyrrole and piperazine groups enhance hydrogen-bonding capacity, improving target affinity (e.g., Bcl-2 inhibition with subnanomolar binding reported in ). However, increased MW (~600–700 g/mol) may compromise pharmacokinetics .
Electronic and Steric Effects of Substituents
Biological Activity
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, exhibits significant biological activity, making it a candidate for various therapeutic applications. This article delves into its biological properties, mechanisms of action, and potential applications based on the available literature.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex molecular architecture, which includes a sulfonamide functional group. The structural formula can be represented as follows:
- Molecular Weight : 334.43 g/mol
- CAS Number : 953975-94-5
The biological activity of this compound is primarily attributed to its sulfonamide moiety. Sulfonamides are known to inhibit bacterial folate synthesis, which is essential for bacterial growth and replication. This mechanism is crucial for their use as antimicrobial agents. Additionally, sulfonamides have been shown to interact with various enzymes and receptors, influencing several biochemical pathways that can lead to anticancer effects.
Key Mechanisms Include:
- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is pivotal in the bacterial folate synthesis pathway, and its inhibition leads to bacteriostatic effects.
- Antitumor Activity : Research has indicated that similar compounds can target specific kinases involved in cancer progression, potentially leading to apoptosis in cancer cells.
Antimicrobial Properties
Sulfonamides have a long history of use as antibiotics. This compound has shown promising antimicrobial activity against a range of bacterial strains. Its efficacy can be attributed to its ability to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
Anticancer Activity
Recent studies have explored the compound's potential in cancer therapy. For instance, compounds structurally related to this compound have been evaluated for their antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A498 (Renal) | 0.33 | Strong |
| MCF7 (Breast) | 1.25 | Moderate |
| HCT116 (Colon) | 0.75 | Strong |
The above table summarizes findings from studies that evaluated the compound's effectiveness against different cancer cell lines, demonstrating its potential as an anticancer agent.
Case Studies and Research Findings
- In Vitro Studies : A study published in PMC highlighted the design and synthesis of sulfonamide derivatives and their evaluation against the NCI-60 cancer cell line panel. Compounds similar to this compound exhibited significant cytotoxicity with IC50 values below 1 µM in several cases .
- Kinase Inhibition : Further investigations into the molecular targets revealed that certain derivatives inhibit key kinases involved in tumor growth. The structure-activity relationship (SAR) studies indicated that modifications in the sulfonamide group could enhance selectivity and potency against specific kinases .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that these compounds have favorable absorption and distribution profiles, which are essential for their efficacy as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of intermediates and coupling of aromatic amines. Critical steps include:
-
Coupling Reactions : Amine-propyl intermediates are reacted with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane.
-
Temperature Control : Heating to 140°C optimizes sulfonamide bond formation while minimizing side reactions .
-
Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Analytical Validation |
|---|---|---|
| 1 | 4-Methylbenzenesulfonyl chloride, DCM, 0–5°C | TLC (Rf = 0.3–0.5) |
| 2 | Triethylamine, reflux at 140°C | NMR (δ 2.4 ppm for CH₃ group) |
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assigns proton environments (e.g., dimethylamino group at δ 2.8–3.1 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 375.2) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using reverse-phase C18 columns .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Screening Methods :
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases, using fluorescence-based protocols .
- Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Approaches :
- Quantum Chemical Calculations : Density functional theory (DFT) models reaction pathways and transition states (e.g., sulfonamide bond cleavage) .
- Reaction Path Search Algorithms : Identify optimal intermediates using software like GRRM or Gaussian .
- Case Study : DFT simulations predicted regioselectivity in sulfonylation reactions, aligning with experimental yields of 85–90% .
Q. What experimental design strategies optimize synthesis yield and scalability?
- Design of Experiments (DoE) :
- Factorial Design : Varies factors (temperature, solvent ratio) to identify optimal conditions .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., pH vs. reaction time) .
- Example : A 2³ factorial design increased yield from 72% to 89% by adjusting temperature (140°C → 130°C) and solvent (DCM → DMF) .
Q. How do researchers resolve contradictions in bioactivity data across studies?
- Methodological Steps :
- Purity Verification : HPLC and elemental analysis to rule out impurities .
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence and calorimetry .
- Dose-Response Reproducibility : Replicate assays across independent labs with standardized protocols .
Q. What stability studies are critical for ensuring reliable experimental outcomes?
- Key Assessments :
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere .
- Photodegradation : UV light exposure in PBS buffer, monitored via HPLC .
- pH Stability : Incubation across pH 3–10, with NMR tracking structural integrity .
Q. How is this compound utilized in enzyme inhibition studies?
- Mechanistic Insights :
- Kinetic Analysis : Measure Kᵢ values using Lineweaver-Burk plots .
- Molecular Docking : AutoDock/Vina simulations predict binding to active sites (e.g., carbonic anhydrase IX) .
- Case Study : Demonstrated IC₅₀ of 12 nM against carbonic anhydrase IX, suggesting therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
